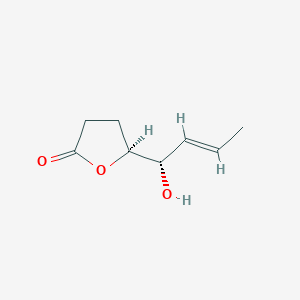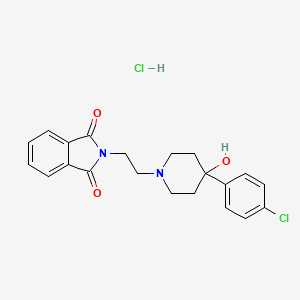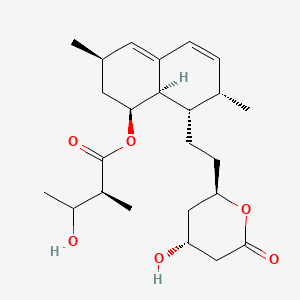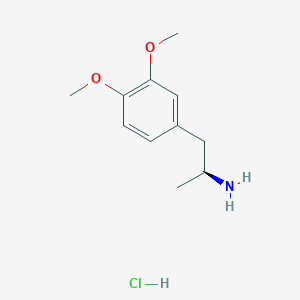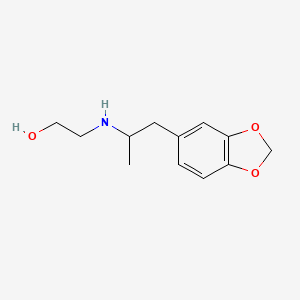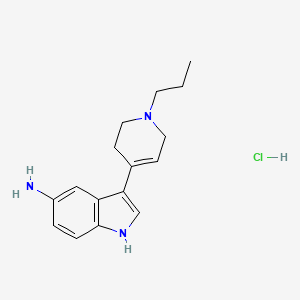
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a chemical compound with the molecular formula C16H21N3·HCl and a molecular weight of 291.824 . This compound is known for its unique structure, which includes an indole core substituted with an amino group and a propyl-tetrahydropyridinyl moiety.
Preparation Methods
The synthesis of 1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the amino group and the propyl-tetrahydropyridinyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents and conditions.
Scientific Research Applications
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
1H-Indole, 5-amino-3-(1-propyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride can be compared with other similar compounds, such as:
1H-Indole, 5-amino-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has a similar structure but with a methyl group instead of a propyl group.
1H-Indole, 5-amino-3-(1-ethyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has an ethyl group instead of a propyl group.
1H-Indole, 5-amino-3-(1-butyl-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride: This compound has a butyl group instead of a propyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
CAS No. |
109793-77-3 |
|---|---|
Molecular Formula |
C16H22ClN3 |
Molecular Weight |
291.82 g/mol |
IUPAC Name |
3-(1-propyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-amine;hydrochloride |
InChI |
InChI=1S/C16H21N3.ClH/c1-2-7-19-8-5-12(6-9-19)15-11-18-16-4-3-13(17)10-14(15)16;/h3-5,10-11,18H,2,6-9,17H2,1H3;1H |
InChI Key |
KIJJPZGWUXJLBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(=CC1)C2=CNC3=C2C=C(C=C3)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


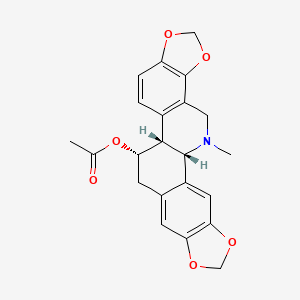
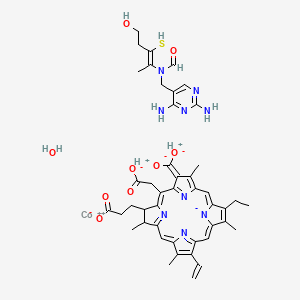
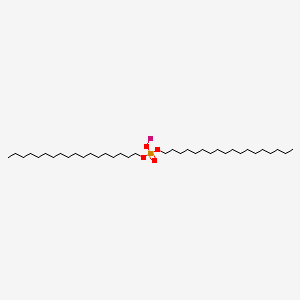
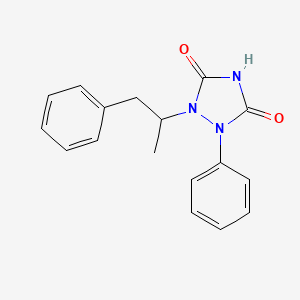
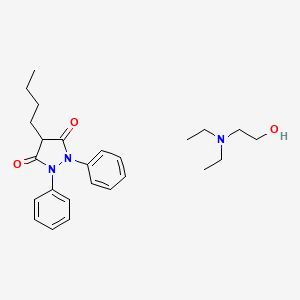
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)

